molecular formula C15H14ClNO4S B2983044 N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333449-35-7

N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B2983044
CAS RN: 333449-35-7
M. Wt: 339.79
InChI Key: ZNEWDJGIXQZXOY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as NPSG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPSG belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

Enantioselective Inclusion

Research by Akazome et al. (2000) demonstrated that crystalline (R)-phenylglycyl-(R)-phenylglycine includes certain sulfoxides with high enantioselectivity. The study found different stereoselectivities depending on the structural isomers of the sulfoxides, suggesting applications in chiral separation and enantioselective synthesis.

Inhibitors of Glycine Binding

Buchstaller et al. (2006) investigated thieno[2,3-b]pyridinones, which act as inhibitors of glycine binding to the N-methyl-D-aspartate (NMDA) receptor Buchstaller et al. (2006). These compounds have potential applications in neurological and psychiatric conditions where NMDA receptors are implicated.

Herbicide Transport Study

A study on herbicide transport through field lysimeters by Malone et al. (2004) involved the usage of glyphosate [N-(phosphonomethyl)-glycine] Malone et al. (2004). The research highlights the environmental impact and movement of herbicides, indicating potential applications in environmental science and agriculture.

Growth Inhibition in Soybean

Scheel and Casida (1985) investigated the growth inhibition in soybean cell suspension cultures caused by sulfonylurea herbicides Scheel and Casida (1985). This study has applications in understanding herbicide mechanisms and developing herbicide resistance in crops.

Discovery of Factor Xa Inhibitors

Research on glycine and related amino acid-based Factor Xa inhibitors by Kohrt et al. (2006) showed that certain glycine derivatives can increase hydrophobic interactions in the Factor Xa active site Kohrt et al. (2006). This study suggests applications in the development of new anticoagulant drugs.

Synthesis of Leukocyte Antagonists

Latli et al. (2011) synthesized potent lymphocyte function-associated antigen-1 antagonists Latli et al. (2011). This research could have implications in immunology and the development of immune-modulating therapies.

properties

IUPAC Name

2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWDJGIXQZXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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